5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a fluorine and iodine-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluoro-6-iodoaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-fluoro-6-iodoaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine: can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions, often in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound where the iodine atom is replaced by the aryl group from the boronic acid.
Scientific Research Applications
5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and iodine atoms can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The thiadiazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluoro-6-iodophenyl)-1H-tetrazole: This compound has a tetrazole ring instead of a thiadiazole ring, which can lead to different chemical properties and reactivity.
2-Fluoro-6-iodophenylboronic acid pinacol ester: This compound contains a boronic acid ester group, making it useful in different types of coupling reactions.
Uniqueness
- The presence of both fluorine and iodine atoms in the phenyl ring of 5-(2-Fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine provides unique reactivity and binding properties compared to similar compounds. The thiadiazole ring also imparts distinct electronic and steric effects that can influence the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C8H5FIN3S |
---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
5-(2-fluoro-6-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5FIN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
VQQGLNKXAIQKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C2=NN=C(S2)N)F |
Origin of Product |
United States |
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